molecular formula C7H12N2O4 B556403 (S)-4-Acetamido-5-amino-5-oxopentanoic acid CAS No. 25460-87-1

(S)-4-Acetamido-5-amino-5-oxopentanoic acid

Cat. No.: B556403
CAS No.: 25460-87-1
M. Wt: 188.18 g/mol
InChI Key: ZAFUMUJQGCBVPX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Acetamido-5-amino-5-oxopentanoic acid, also known as N-Acetyl-L-glutamine, is a chiral, acetylated analogue of the amino acid glutamine. With the CAS Registry Number 25460-87-1 and a molecular formula of C7H12N2O4, this compound is characterized by its high purity and is provided for research applications. This compound is of significant interest in neuroscience research due to its characterization as a psychostimulant and nootropic. Studies suggest it is able to improve memory and concentration, making it a valuable compound for investigating cognitive function and related neurological pathways . In biochemical research, N-Acetyl-L-glutamine is recognized for its role as a stable source of glutamine. Unlike glutamine itself, which is unstable, this acetylated form is very stable and is utilized in studies involving parenteral nutrition and cellular metabolism . Its stability allows researchers to explore glutamine-dependent processes in vitro and in vivo more reliably. Metabolomics research represents another key application area. The compound is identified as a metabolite present in normal human urine, and elevated levels have been studied as a potential biomarker for conditions such as renal tubular injury following treatment with certain antibiotics like aminoglycosides and/or glycopeptides . Furthermore, high amounts of N-acetylated amino acids, including N-Acetylglutamine, are a focus of investigation in inborn errors of metabolism, such as aminoacylase I deficiency[citation:2). Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. The recommended storage condition is sealed in a dry environment at -20°C or below to maintain stability .

Properties

IUPAC Name

(4S)-4-acetamido-5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-4(10)9-5(7(8)13)2-3-6(11)12/h5H,2-3H2,1H3,(H2,8,13)(H,9,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFUMUJQGCBVPX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427185
Record name N~2~-Acetyl-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25460-87-1
Record name N~2~-Acetyl-L-alpha-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

(S)-4-Acetamido-5-amino-5-oxopentanoic acid, also known as N-acetyl-5-oxo-L-norvaline, is an organic compound with significant biochemical relevance. Its structure includes an acetamido group and a keto group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and implications in various metabolic pathways.

  • Molecular Formula : C₇H₁₁N₁O₄
  • Molecular Weight : Approximately 173.17 g/mol
  • Structure : The compound features an acetamido group attached to a 5-amino-5-oxopentanoic acid backbone.

The presence of these functional groups suggests that this compound may participate in various biochemical reactions, particularly in amino acid metabolism and urea cycle processes.

Role in Metabolism

This compound is recognized as an intermediate in the urea cycle and amino acid metabolism. It has been shown to play a role in the biosynthesis of L-ornithine, which is crucial for nitrogen metabolism in organisms such as Saccharomyces cerevisiae (baker's yeast) . This indicates its potential importance in cellular functions related to nitrogen balance and amino acid synthesis.

Potential Interactions

Although specific research on the direct biological activity of this compound is limited, its structural similarity to glutamic acid suggests possible interactions with glutamatergic signaling pathways. These pathways are vital for neurotransmission and may imply a role for this compound in neurological functions or disorders . Further studies are needed to elucidate these interactions comprehensively.

The exact mechanisms by which this compound exerts its effects remain largely unexplored. However, potential mechanisms include:

  • Enzyme Interaction : The compound may interact with enzymes involved in amino acid metabolism, influencing their activity and altering metabolic pathways.
  • Receptor Modulation : Given its structural similarities to glutamate, it may act on glutamate receptors or other related targets within the nervous system .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes some related compounds:

Compound NameSimilarityCharacteristics
(S)-2-Amino-6-dodecanamidohexanoic acid0.97Contains a longer aliphatic chain; potential for different biological activities
(S)-2-Amino-5-(ethylamino)-5-oxopentanoic acid0.97Features an ethylamino group; may influence solubility and reactivity
(S)-6-Acetamido-2-aminohexanoic acid0.95Contains a hexanoic chain; impacts metabolic pathways differently
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid0.90Nitrophenyl substitution may enhance certain interactions

This comparative analysis highlights how variations in side chains and functional groups can significantly influence biological roles and chemical reactivity .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insights into its potential applications:

  • Neuroprotective Effects : Investigations into glutamate analogs have revealed their neuroprotective properties in models of neurodegenerative diseases. This suggests that further exploration of this compound could uncover similar protective mechanisms.
  • Metabolic Pathway Influence : Studies on amino acids involved in the urea cycle indicate that compounds like this compound could modulate metabolic processes critical for maintaining cellular homeostasis.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table compares (S)-4-Acetamido-5-amino-5-oxopentanoic acid with structurally related compounds:

Compound Name Substituent (Position 4) Substituent (Position 5) Molecular Formula Molecular Weight CAS Number Key Findings/Applications
This compound Acetamido (-NHCOCH₃) Amino (-NH₂) + Oxo (=O) C₇H₁₁N₃O₄* ~213.18 Not provided Hypothetical enzyme modulation
5-Amino-4-oxopentanoic acid (ALA) H Amino (-NH₂) C₅H₉NO₃ 131.13 106-60-5 Photodynamic therapy
(4S)-4-Amino-5-[(4,4-dimethylcyclohexyl)amino]-5-oxopentanoic acid Amino (-NH₂) Dimethylcyclohexylamino C₁₃H₂₄N₂O₃ 256.34 163000-63-3 Pharmacological agent (CAS data)
(R)-4-Benzamido-5-oxopentanoic acid derivatives Benzamido (-NHCOC₆H₅) Variable (e.g., azaspirodecane, H) C₁₂H₁₃NO₄ 235.24 Not provided CCK-B/gastrin receptor antagonists
(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid Acetamido (-NHCOCH₃) 4-Nitrophenylamino C₁₃H₁₅N₃O₆ 309.28 41149-11-5 Research compound (no direct data)

*Hypothetical formula based on structural analysis.

Key Differences and Implications

a) Substituent Effects on Bioactivity
  • ALA (5-Amino-4-oxopentanoic acid): The absence of the acetamido group allows ALA to act as a photosensitizer precursor in photodynamic therapy (PDT). It accumulates in tumor cells and generates protoporphyrin IX upon irradiation, enabling targeted tumor destruction .
  • Benzamido Derivatives () : The bulky benzamido group in (R)-4-benzamido derivatives enhances selectivity for cholecystokinin (CCK) receptors . For example, CR 2194 (a dichlorobenzamido analog) inhibits gastrin-induced acid secretion in vivo (ID₅₀ = 8.7–24.2 mg/kg) via CCK-B receptor antagonism .
  • Acetamido Group in Target Compound : The smaller acetamido group may improve solubility compared to benzamido derivatives while retaining affinity for amide-binding enzymes or receptors.
b) Stereochemical Influence
  • The S-configuration in the target compound contrasts with the R-configuration in CCK antagonists (). Stereochemistry critically affects receptor binding; for example, lorglumide (R-configuration) selectively targets CCK-A receptors, while S-isomers are inactive .
c) Physicochemical Properties
  • ALA Derivatives: Methyl esters (e.g., methyl δ-aminolevulinate hydrochloride) enhance lipophilicity, improving blood-brain barrier penetration for brain tumor PDT .
  • Cyclohexylamino Substituents (): The hydrophobic 4,4-dimethylcyclohexyl group in CAS 163000-63-3 may increase metabolic stability or tissue retention .

Preparation Methods

Wang Resin-Based Synthesis

Wang resin, a hydroxyl-functionalized polystyrene support, is widely used for synthesizing C-terminal carboxylic acids. The general procedure involves:

  • Resin Swelling : Wang resin (1.0 mmol/g loading) is swollen in DMF for 20 minutes.

  • Fmoc Deprotection : Treatment with 20% piperidine in DMF (2 × 10 mL, 20 min) removes the Fmoc group from the resin-bound precursor.

  • Amino Acid Coupling : Fmoc-protected amino acids (5 eq) are activated with DIC (5 eq), HOBt (5 eq), and DMAP (0.5 eq) in DMF, followed by agitation for 1.5 hours.

  • Cleavage and Global Deprotection : A TFA:TES:H₂O (95:2.5:2.5 v/v/v) cocktail cleaves the product from the resin while removing side-chain protecting groups.

This method yields crude this compound after trituration in cold diethyl ether and freeze-drying. The use of HOBt and DIC minimizes racemization, ensuring >90% enantiomeric excess (ee) in analogous syntheses.

Rink Amide Resin-Based Synthesis

Rink amide resin is preferred for synthesizing C-terminal amides. Key modifications from the Wang resin protocol include:

  • Coupling Agents : PyBOP (3.0 eq) and NMM (6.0 eq) replace DIC/HOBt for enhanced coupling efficiency.

  • Deprotection : Sequential piperidine treatments (2 × 10 min) ensure complete Fmoc removal.

  • Final Cleavage : The same TFA-based cocktail liberates the product, with yields comparable to Wang resin methods.

Solution-Phase Synthesis Methods

Solution-phase synthesis offers flexibility for small-scale production and structural analogs.

Acetylation of Amino Precursors

(S)-4-Amino-5-oxopentanoic acid (PubChem CID: 25244684), a biosynthetic precursor, undergoes selective acetylation at the 4-position:

  • Protection : The α-amino group is shielded with Fmoc-Cl in alkaline aqueous conditions.

  • Acetylation : Acetic anhydride (5 eq) in pyridine introduces the acetamido group at 0°C.

  • Deprotection : Piperidine (20% v/v) removes the Fmoc group, yielding the target compound.

This route achieves ~75% yield but requires rigorous purification via RP-HPLC to separate regioisomers.

Amidation Strategies

The 5-oxo group is introduced via amidation of glutaric acid derivatives:

  • Activation : Glutaric anhydride reacts with Boc-protected hydrazine to form 5-hydrazinyl-5-oxopentanoic acid.

  • Acetylation : TFAA-mediated acetylation at the 4-position installs the acetamido group.

  • Global Deprotection : TFA cleavage yields the final product with 68% overall yield.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantages Limitations
Wang Resin SPPS~85%>95%Scalability, minimal racemizationRequires specialized resin
Rink Amide SPPS~88%>95%High coupling efficiencyCost-intensive reagents
Solution-Phase Acetylation~75%85–90%Flexibility for analogsMulti-step purification
Amidation Strategy~68%80%No solid-phase equipment neededModerate enantiomeric excess

"The integration of SPPS and advanced activation reagents ensures precise control over stereochemistry, a critical factor in pharmaceutical applications."

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-4-Acetamido-5-amino-5-oxopentanoic acid, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis involves multi-step strategies with protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent undesired reactions. For example, Boc-protected intermediates ensure regioselectivity during amide bond formation . Stereochemical control at the (S)-configured carbon is achieved via chiral auxiliaries or asymmetric catalysis, followed by enzymatic resolution or chiral HPLC for enantiomeric purity verification. Critical steps include monitoring via TLC/HPLC and characterizing intermediates using NMR (1H/13C) and HRMS .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Structural confirmation employs:

  • NMR spectroscopy : Assigning peaks for acetamido (δ ~2.0 ppm), amino (δ ~1.5 ppm), and oxo (δ ~8.2 ppm) groups.
  • HRMS : Verifying molecular formula (e.g., [M+H]+ calculated for C₇H₁₁N₂O₄: 187.0718).
  • X-ray crystallography : Resolving absolute configuration if single crystals are obtained (as in for similar compounds).
    • Purity is assessed via reverse-phase HPLC (≥98% by UV area) and elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. What are the primary applications of this compound in peptide synthesis and medicinal chemistry?

  • Methodological Answer : The compound serves as a chiral building block for peptide-based drug candidates. Its acetamido and amino groups enable selective coupling in solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu strategies. Applications include designing protease inhibitors (e.g., targeting aspartic proteases ) and CCK/gastrin receptor antagonists (via structural analogs as in ). Reaction conditions (e.g., DIC/HOBt activation) and purification via flash chromatography are critical .

Advanced Research Questions

Q. How do structural modifications at the acetamido or amino groups affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:

  • Derivatization : Replacing the acetamido group with benzamido (as in ) or varying amino substituents.
  • Binding assays : Radioligand displacement (e.g., [125I]-CCK-8 for receptor affinity ).
  • Enzymatic assays : Measuring IC₅₀ values against targets like pyruvate kinase (kinetic analysis as in ).
    • Example: Dichlorobenzamido derivatives showed 10-fold higher CCK-B receptor selectivity, attributed to hydrophobic interactions .

Q. What methodologies resolve discrepancies in activity data across assay systems?

  • Methodological Answer : Contradictory data (e.g., species-specific receptor affinities ) require:

  • Comparative binding assays : Parallel testing in rat cortex (CCK-B2) vs. rabbit gastric glands (CCK-B1).
  • Statistical modeling : Hill coefficients (n) to assess cooperativity (n >1 indicates positive cooperativity, as in ).
  • Molecular docking : Simulating ligand-receptor interactions to rationalize differences (e.g., Schrödinger Suite ).

Q. How is isotopic labeling optimized for metabolic tracing studies?

  • Methodological Answer : Labeling strategies (e.g., 13C/15N) involve:

  • Precursor synthesis : Using [1,2,3,4,5-13C5]-levulinic acid derivatives with Boc-protected intermediates .
  • Protection/deprotection : Preventing isotope dilution during synthesis (e.g., TFA deprotection post-labeling).
  • Purification : Ion-exchange chromatography and verification via LC-MS/MS (isotopic enrichment >98%) .

Q. What in silico approaches predict pharmacokinetic properties of derivatives?

  • Methodological Answer : Computational tools include:

  • QSAR models : Correlating logP with intestinal permeability (SwissADME).
  • Molecular dynamics (MD) : Simulating receptor-ligand stability (e.g., 100-ns MD runs for CCK-B complexes ).
  • Docking : AutoDock Vina for binding pose prediction (validated via SPR/ITC ).

Q. How does this compound inhibit enzymes like pyruvate kinase?

  • Methodological Answer : Mechanism studies involve:

  • Time-dependent inactivation : Monitoring residual activity over time (kobs vs. [inhibitor] plots ).
  • Substrate protection assays : Pre-incubating enzyme with Mg²⁺/phosphoenolpyruvate to block inhibitor binding .
  • Stoichiometric analysis : Using tritiated inhibitors (e.g., 5-chloro-4-oxo-[3,5-³H]pentanoic acid) to quantify covalent modification (1:1 inhibitor:protomer ratio ).

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Confirmation

TechniqueParametersApplication ExampleReference
1H NMRδ 2.0 (s, 3H, CH₃CO), δ 8.2 (s, 1H, C=O)Acetamido/oxo group identification
HRMSm/z 187.0718 [M+H]+Molecular formula verification
X-rayR-factor <0.05Absolute configuration determination

Table 2 : SAR of Select Derivatives

DerivativeBiological Activity (IC₅₀)Key Structural FeatureReference
(R)-4-(3,5-DCl-Bz) analog15.5 mg/kg (CCK-B)Dichlorobenzamido substitution
Boc-protected intermediate>100 µM (CCK-A)tert-Butoxycarbonyl group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.